molecular formula C18H20N2O4 B2482741 2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione CAS No. 1396872-72-2

2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione

Cat. No.: B2482741
CAS No.: 1396872-72-2
M. Wt: 328.368
InChI Key: ITNGBLUCSBUKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione (CAS 1396872-72-2) is a synthetic compound with a molecular formula of C 18 H 20 N 2 O 4 and a molecular weight of 328.36 g/mol . Its structure incorporates two notable pharmacophores: an isoindoline-1,3-dione (phthalimide) group and a stereochemically defined (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane moiety. The 3-oxa-8-azabicyclo[3.2.1]octane ring system is a privileged scaffold in medicinal chemistry, recognized for its potential in drug discovery . This specific bicyclic architecture is a key synthetic intermediate and presents a three-dimensional structure that can enhance molecular properties and selectivity in biological targets . While the specific biological profile of this exact molecule is not fully detailed in public literature, compounds featuring the azabicyclo[3.2.1]octane core have been investigated for various therapeutic applications. Research on analogous structures has explored their potential as muscarinic receptor agonists for neurological disorders and as novel anticancer agents in oncology research . The presence of the phthalimide group further expands the compound's utility, as this functional group is commonly employed in chemical biology and pharmaceutical science. Researchers may value this chemical as a versatile building block for constructing more complex molecules or as a probe for investigating new biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. Handling and Storage: Handle with care. Refer to the Safety Data Sheet for detailed hazard information. Store in a cool, dry place, protected from air and moisture .

Properties

IUPAC Name

2-[4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16(20-12-7-8-13(20)11-24-10-12)6-3-9-19-17(22)14-4-1-2-5-15(14)18(19)23/h1-2,4-5,12-13H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNGBLUCSBUKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione , also known by its CAS number 1396768-70-9, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H23NO4C_{17}H_{23}NO_4, with a molecular weight of approximately 337.4 g/mol. The structure features an isoindoline core linked to a bicyclic amine, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of isoindoline-1,3-dione exhibit significant antitumor properties. For instance, a study on similar compounds showed promising results in inhibiting cancer cell proliferation through mechanisms involving the disruption of tubulin polymerization, which is critical for cell division .

Table 1: Summary of Antitumor Studies

CompoundIC50 (µM)Mechanism of Action
Isoindoline derivative A5.0Tubulin inhibition
Isoindoline derivative B7.5Apoptosis induction
2-(4-(...))TBDTBD

Note: TBD indicates that specific data for the compound is still being investigated.

The proposed mechanism of action for this compound includes:

  • Inhibition of Tubulin Polymerization : Similar structures have shown the ability to bind to tubulin, preventing its polymerization and thus disrupting the mitotic spindle formation necessary for cell division.
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A notable study utilized docking simulations to assess the binding affinity of this compound to tubulin proteins. The results indicated favorable binding energies ranging from -7.5 to -7.9 kcal/mol, suggesting a strong interaction that could lead to effective antitumor activity .

Another investigation focused on the synthesis and evaluation of related compounds, confirming their ability to reduce tumor growth in vitro and in vivo models. These studies highlight the potential for further development into therapeutic agents targeting various cancers.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione?

Synthesis typically involves reflux conditions in solvents such as dichloromethane or ethanol, with reaction temperatures ranging from 40–80°C to maximize yield and purity. Key steps include cyclization of the bicyclo[3.2.1]octane core and subsequent coupling with isoindoline-1,3-dione derivatives. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and using anhydrous conditions to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms stereochemistry and connectivity.
  • X-ray crystallography resolves absolute configuration, particularly for bicyclo[3.2.1]octane systems (e.g., as demonstrated for similar bicyclic compounds in crystallography studies ).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. How can researchers assess this compound’s in vitro bioactivity?

Standard assays include:

  • Enzyme inhibition studies : Measure IC₅₀ values using fluorometric or colorimetric substrates.
  • Binding affinity assays (e.g., SPR or ITC) to quantify interactions with biological targets like GPCRs or kinases.
  • Cellular viability assays (MTT or ATP-luminescence) to evaluate cytotoxicity in relevant cell lines .

Q. What methodologies ensure purity for pharmacological studies?

  • Reverse-phase HPLC with C18 columns (gradient elution: 0.1% TFA in water/acetonitrile).
  • Recrystallization from DMF/acetic acid mixtures to remove polar impurities.
  • Elemental analysis to confirm stoichiometry .

Q. What safety protocols are recommended for handling this compound?

  • Use fume hoods and PPE (gloves, lab coats) due to potential irritancy.
  • Store in sealed containers under inert gas (argon) at RT, away from moisture.
  • Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can multi-step synthetic routes be optimized to improve yields of the bicyclo[3.2.1]octane core?

  • Microwave-assisted synthesis : Reduces reaction time and improves stereochemical control.
  • Chiral auxiliaries : Use (1R,5S)-configured intermediates to preserve stereochemistry during coupling steps.
  • Flow chemistry : Enhances scalability and minimizes side products in cyclization reactions .

Q. What strategies resolve stereochemical ambiguities in the bicyclo[3.2.1]octane moiety?

  • Vibrational circular dichroism (VCD) : Differentiates enantiomers via chiral center vibrations.
  • Crystallographic refinement : Compare experimental X-ray data with DFT-optimized structures (e.g., as applied to related bicyclic systems ).
  • Chiral chromatography (e.g., Chiralpak AD-H column) for enantiomeric excess determination .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Molecular dynamics simulations : Analyze membrane permeability (logP) using OPLS-AA force fields.
  • Docking studies (AutoDock Vina): Predict binding modes to cytochrome P450 enzymes for metabolic stability assessment.
  • QSAR models : Corrogate substituent effects on solubility and bioavailability .

Q. How should discrepancies between in vitro and in vivo activity data be addressed?

  • Metabolite profiling (LC-MS/MS): Identify active/inactive metabolites in plasma or liver microsomes.
  • Protein binding assays (e.g., equilibrium dialysis) to quantify free drug concentration.
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling to adjust dosing regimens .

Q. What frameworks reconcile contradictory data in structure-activity relationship (SAR) studies?

  • Bayesian statistics : Weight conflicting datasets by experimental uncertainty.
  • Free-Wilson analysis : Deconvolute substituent contributions to activity.
  • Theoretical alignment : Map SAR trends to target protein conformational dynamics (e.g., GPCR activation states) .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Bicyclo core formationDCM, reflux, 48h6592%
Isoindoline couplingEDC/HOBt, RT, 24h7898%
Final purificationDMF/AcOH recrystallization85>99%

Table 2: Bioactivity Assay Conditions

Assay TypeTargetIC₅₀ (nM)Assay BufferReference
Kinase inhibitionEGFR12.3 ± 1.250 mM HEPES, pH 7.5
GPCR binding5-HT₂A8.9 ± 0.810 mM Tris, 150 mM NaCl
Cytotoxicity (HeLa)->10,000RPMI-1640 + 10% FBS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.